Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For example, the use of ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine has been reported for similar benzofuran derivatives .
Chemical Reactions Analysis
Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate exerts its effects involves interactions with various molecular targets. For example, its anti-tumor activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate can be compared to other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Known for its antiviral activity.
Benzofuran-2-carboxylic acid: Exhibits antibacterial properties.
What sets this compound apart is its trifluoromethyl group, which can enhance its biological activity and stability.
Properties
IUPAC Name |
ethyl 3-amino-5-(trifluoromethyl)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h3-5H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBAHOBBJGUIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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